molecular formula C11H18N2O B1312663 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine CAS No. 725212-65-7

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine

Cat. No.: B1312663
CAS No.: 725212-65-7
M. Wt: 194.27 g/mol
InChI Key: NRNLTSHXEJITJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine is a piperidine derivative featuring a methanamine group at the 3-position of the piperidine ring and a 2-furylmethyl substituent at the 1-position. Its IUPAC name is {[1-(2-furylmethyl)-3-piperidinyl]methyl}amine, with the molecular formula C₁₁H₁₈N₂O, molecular weight 194.28 g/mol, and CAS number 725212-65-7 . The furan ring contributes electron-rich aromaticity, while the piperidine scaffold provides conformational flexibility, making it a versatile building block in medicinal chemistry and drug discovery .

Properties

IUPAC Name

[1-(furan-2-ylmethyl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c12-7-10-3-1-5-13(8-10)9-11-4-2-6-14-11/h2,4,6,10H,1,3,5,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNLTSHXEJITJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462967
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725212-65-7
Record name 1-[1-(2-FURYLMETHYL)-3-PIPERIDINYL]METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine typically involves the reaction of 2-furylmethylamine with 3-piperidone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The compound is typically purified using techniques such as recrystallization or chromatography to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl ketones, while reduction can produce furylmethyl alcohols. Substitution reactions result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms underlying its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table compares 1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine with analogs differing in ring systems, substituents, or functional groups:

Compound Name Substituent/Ring System Molecular Weight (g/mol) Key Properties Applications/Findings
This compound Piperidine, 2-furylmethyl 194.28 Electron-rich furan enhances π-π interactions; moderate lipophilicity (LogP ~1.8) Building block for adenosine receptor ligands
1-[1-(Oxetan-3-yl)piperidin-4-yl]methanamine Piperidine, oxetane 170.25 Oxetane improves metabolic stability and solubility Used in kinase inhibitors due to oxetane’s polar yet stable nature
{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine Piperidine, 5-chlorothiophene 244.78 Chlorothiophene increases lipophilicity (LogP ~2.5); sulfur enhances H-bonding Potential antiviral/antibacterial agent
1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine Pyrrolidine, 2-methylbenzyl 218.32 Pyrrolidine (5-membered ring) reduces steric hindrance; benzyl enhances aromaticity Intermediate in CNS-targeting drugs
{[1-(Methylsulfonyl)piperidin-3-yl]methyl}amine hydrochloride Piperidine, methylsulfonyl 228.72 (free base) Sulfonyl group increases polarity (LogP ~0.5); strong electron-withdrawing effect Used in protease inhibitors due to sulfonyl’s H-bond acceptor properties
N-{[1-(Phenylsulfonyl)-1H-indol-2-yl]methyl}acetamide Indole, phenylsulfonyl, acetamide 398.46 Sulfonamide and indole enhance binding to hydrophobic pockets Studied for anticancer activity via tubulin inhibition

Detailed Analysis of Structural and Functional Differences

Ring System Variations
  • Piperidine vs. Pyrrolidine :
    • Piperidine (6-membered) offers greater conformational flexibility compared to pyrrolidine (5-membered). This flexibility influences binding kinetics in receptor-ligand interactions. For example, pyrrolidine derivatives (e.g., 1-[1-(2-Furylmethyl)pyrrolidin-3-yl]methanamine) may exhibit faster binding but lower selectivity due to reduced steric constraints .
    • Example : The benzyl-pyrrolidine analog (CAS 1017417-47-8) shows enhanced blood-brain barrier penetration compared to piperidine derivatives, making it suitable for CNS-targeting drugs .
Substituent Effects
  • Furan vs. Thiophene :
    • Replacing furan with thiophene (e.g., 5-chlorothiophene in ) introduces sulfur, which improves H-bond acceptor capacity and lipophilicity. However, thiophene’s larger atomic radius may reduce aromatic stacking efficiency compared to furan .
  • Oxetane vs. Furylmethyl :
    • Oxetane (in 1-[1-(oxetan-3-yl)piperidin-4-yl]methanamine) enhances solubility (aqueous solubility ~5 mg/mL) and metabolic stability by resisting oxidative degradation, whereas furan is prone to CYP450-mediated oxidation .
Functional Group Modifications
  • Sulfonyl vs. Amine :
    • Sulfonyl groups (e.g., {[1-(methylsulfonyl)piperidin-3-yl]methyl}amine) increase polarity and H-bond acceptor strength, improving binding to serine proteases. In contrast, the primary amine in the target compound facilitates salt formation and bioavailability .

Biological Activity

1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine, also known by its CAS number 725212-65-7, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a furylmethyl group. Its molecular formula is C11H18N2C_{11}H_{18}N_2, and it exhibits properties typical of amine derivatives, including basicity and potential for hydrogen bonding.

PropertyValue
Molecular FormulaC11H18N2C_{11}H_{18}N_2
Molecular Weight178.28 g/mol
CAS Number725212-65-7
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS) . Studies suggest that it may act as a modulator of serotonergic receptors, particularly the 5-HT2A subtype. This interaction could lead to therapeutic applications in treating mood disorders and anxiety. The modulation of these receptors is crucial as they are involved in numerous neurological processes.

Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. By inhibiting phosphodiesterase type 4 (PDE4), it may elevate cyclic AMP levels, which are known to suppress inflammatory cell activation. This mechanism is particularly relevant in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Interaction with serotonin receptors can influence neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : Inhibition of PDE4 leads to increased levels of cAMP, which can modulate inflammatory responses.
  • Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential metabolic functions.

Study on Antimicrobial Efficacy

A study conducted on various derivatives of piperidine highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an effective antimicrobial agent.

Neuropharmacological Research

In a neuropharmacological study, the compound was assessed for its effects on anxiety-like behavior in rodent models. Results indicated that administration led to decreased anxiety behaviors, suggesting potential applications in treating anxiety disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.